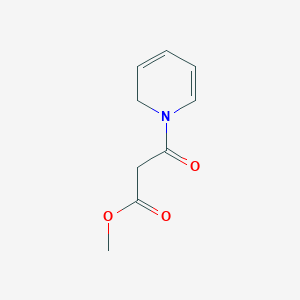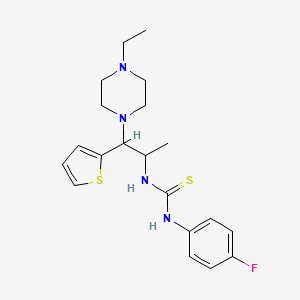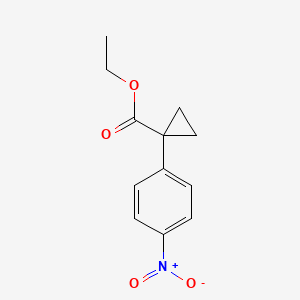
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the linear formula C12H13NO4 . It is closely related to cyclobutanecarbonyl chloride .
Synthesis Analysis
The synthesis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves several steps. One method involves the use of nitric acid and acetic anhydride . Another method involves the use of sulfuric acid . The compound can also be synthesized from ethyl (4-nitrophenyl)acetate in N,N-dimethylformamide with sodium hydride .Molecular Structure Analysis
The molecular structure of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has a molecular weight of 235.24 g/mol . The compound’s physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate, has been oligomerized using horseradisch peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature in a phosphate buffer. The oligomer formed was cross-linked via free radical polymerization, demonstrating its utility in polymer chemistry (Pang, Ritter & Tabatabai, 2003).
Synthetic Chemistry
Ethyl 1-nitrocyclopropanecarboxylates have been synthesized from alkenes and ethyl nitrodiazoacetate using rhodium(II) acetate as a catalyst. This reaction highlights the compound's significance in synthetic chemistry for producing cyclopropanes and ene products, and it reveals its sensitivity to the electronic and steric nature of reactant alkenes (O'bannon & Dailey, 1989).
Ethylene Research
In plant research, ethylene is a significant compound, and Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate derivatives play a role in understanding ethylene biosynthesis. Studies involving 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, indicate its conversion into nonvolatile metabolites, essential for understanding plant growth and physiology (Hoffman, Yang & McKeon, 1982).
Pharmaceutical Research
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate derivatives have been used in pharmaceutical research for the synthesis of various compounds. One such study involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, demonstrating its potential in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUEXRFMHSCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
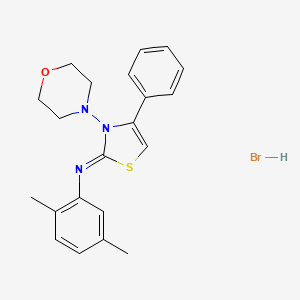

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)

![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2701173.png)


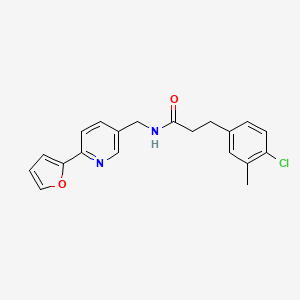
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)
